N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with a complex structure that includes an imidazolidine ring, a phenyl group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenylpropyl Chain: The phenylpropyl chain is introduced via a nucleophilic substitution reaction, where a halogenated phenylpropyl compound reacts with the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: Similar in structure but with additional methoxy groups on the benzene ring.
2-Hydroxy-N-(3-phenylpropyl)benzamide: Lacks the imidazolidine ring, making it structurally simpler.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is unique due to the presence of the imidazolidine ring, which imparts distinct chemical properties and reactivity
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11(8-10-4-2-1-3-5-10)9-15-13(19)16-7-6-14-12(16)18/h1-5,11,17H,6-9H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNTEWOKQZGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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